molecular formula C13H12F2N2O B6173594 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole CAS No. 2758006-36-7

3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole

Cat. No. B6173594
CAS RN: 2758006-36-7
M. Wt: 250.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole (DMP) is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, which is a group of heterocyclic compounds with a five-membered ring structure. DMP has been studied for its potential applications in organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds such as aryl halides and aryl sulfonates. It has also been used as a ligand in the synthesis of metal complexes. In addition, 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole has been used in the synthesis of a variety of other heterocyclic compounds such as pyrrolizidines and pyrrolizines.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is not well understood. However, it is believed that 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole acts as a Lewis acid by forming a covalent bond with a Lewis base. This bond causes the formation of an intermediate complex, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole are not well understood. However, it is believed that 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole in lab experiments is its high purity. It is also relatively easy to synthesize and has a wide range of applications in scientific research. However, 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is not suitable for use in human or animal studies due to its unknown toxicity.

Future Directions

The potential future directions for 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole include further studies on its mechanism of action and biochemical and physiological effects. In addition, further research could be done to investigate its potential applications in medicinal chemistry and pharmacology. Furthermore, research could be done to explore the potential use of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole in the synthesis of other heterocyclic compounds. Finally, more research is needed to determine the safety and toxicity of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole for human and animal use.

Synthesis Methods

The synthesis of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole can be achieved through the reaction of difluoromethyl-4-methylbenzoyl chloride and 1-methylpyrazole. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields a white crystalline solid which is then purified by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole involves the reaction of difluoromethylpyrazole with 4-methylbenzoyl chloride in the presence of a base to form the intermediate 4-(4-methylbenzoyl)-3-(difluoromethyl)pyrazol-1-ol. This intermediate is then reacted with methyl iodide to form the final product.", "Starting Materials": [ "Difluoromethylpyrazole", "4-methylbenzoyl chloride", "Base", "Methyl iodide" ], "Reaction": [ "Step 1: React difluoromethylpyrazole with 4-methylbenzoyl chloride in the presence of a base to form 4-(4-methylbenzoyl)-3-(difluoromethyl)pyrazol-1-ol.", "Step 2: React 4-(4-methylbenzoyl)-3-(difluoromethyl)pyrazol-1-ol with methyl iodide to form 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole." ] }

CAS RN

2758006-36-7

Product Name

3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole

Molecular Formula

C13H12F2N2O

Molecular Weight

250.2

Purity

97

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.